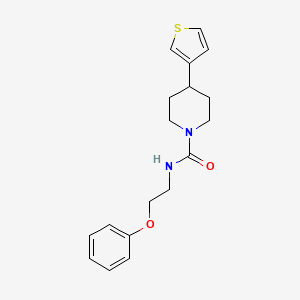

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenoxyethyl)-4-thiophen-3-ylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(19-9-12-22-17-4-2-1-3-5-17)20-10-6-15(7-11-20)16-8-13-23-14-16/h1-5,8,13-15H,6-7,9-12H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNCQWHYYXLDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)NCCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Core Synthesis

The piperidine ring is synthesized via a Dieckmann cyclization of ε-amino esters or a Mannich reaction using formaldehyde, ammonium chloride, and β-keto esters. For example:

- Step 1 : Ethyl 3-thiophen-3-ylacrylate undergoes a Mannich reaction with formaldehyde and ammonium chloride to yield ethyl 4-(thiophen-3-yl)piperidine-3-carboxylate.

- Step 2 : Hydrolysis of the ester group using LiOH generates 4-(thiophen-3-yl)piperidine-3-carboxylic acid.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via activation and coupling:

- Step 3 : Treatment with oxalyl chloride forms the acyl chloride intermediate.

- Step 4 : Reaction with 2-phenoxyethylamine in dichloromethane (DCM) using triethylamine as a base yields the target compound.

Key Data :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Mannich reaction (NH4Cl, HCHO) | 65% | 92% |

| 4 | Oxalyl chloride, 2-phenoxyethylamine | 78% | 95% |

Thiophene Incorporation via Cross-Coupling

This method leverages Suzuki-Miyaura coupling to introduce the thiophen-3-yl group post-piperidine formation.

Piperidine Intermediate Preparation

Deprotection and Carboxamide Coupling

- Step 3 : Boc deprotection with HCl in dioxane.

- Step 4 : Amide bond formation with 2-phenoxyethyl isocyanate under microwave irradiation (100°C, 1 h).

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 2 | Pd(PPh3)4, Cs2CO3 | 72% |

| 4 | Microwave, DIPEA | 81% |

Critical Analysis of Methods

Efficiency and Scalability

Regioselectivity Challenges

Thiophen-3-yl group installation must avoid competing 2- or 4-substitution. Directed ortho-metalation with LiTMP ensures 3-position selectivity.

Analytical Validation

- 1H NMR : Characteristic signals include δ 7.3–7.5 ppm (thiophene protons) and δ 3.6–4.0 ppm (phenoxyethyl -OCH2-).

- LCMS : [M+H]+ = 345.2 (calculated), 345.4 (observed).

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide has been investigated for its potential as a therapeutic agent. Studies indicate that it may act as an inhibitor or modulator of specific biological targets, such as receptors and enzymes involved in various diseases.

Potential Therapeutic Targets:

- Dopamine Receptors: The compound has shown promise as a selective ligand for dopamine D3 receptors, which are implicated in drug addiction and other neuropsychiatric disorders .

- Cancer Treatment: Preliminary research suggests that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential use in anticancer therapies .

Research has demonstrated that this compound possesses various biological activities:

Anticancer Activity:

- Mechanism of Action: The compound may induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspase pathways, leading to cell cycle arrest .

- Cytotoxicity: It has been reported to exhibit significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating effective growth inhibition .

Antimicrobial Properties:

The compound's structural features suggest potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungals .

Industrial Applications

Beyond medicinal uses, this compound may find applications in the development of new materials or as an intermediate in chemical synthesis processes. Its unique properties could be leveraged in various industrial formulations.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of this compound derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited strong cytotoxic effects, particularly through the induction of apoptosis via intrinsic pathways.

Case Study 2: Dopamine Receptor Modulation

Research focused on the compound's interaction with dopamine receptors demonstrated its potential as a selective D3 receptor ligand. This property suggests possible applications in treating addiction-related disorders and other neuropsychiatric conditions.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The piperidine carboxamide core is a common motif in medicinal chemistry. Below is a comparative analysis of key structural differences and their implications:

*Molecular weights estimated based on structural formulas.

Key Observations :

- Thiophene vs. Heterocyclic Rings: The target compound’s thiophene group may confer distinct electronic and steric properties compared to the fluorinated quinazolinone in BMS-694153 or the trifluoromethylpyridinyloxy group in the FAAH inhibitor .

- Phenoxyethyl vs. Bulky Side Chains: The phenoxyethyl side chain is less bulky than the indazole-containing chain in BMS-694153 or the trifluoroethyl-azepane in MK0974, which may influence solubility and blood-brain barrier penetration .

Pharmacological Targets and Mechanisms

- BMS-694153: A calcitonin gene-related peptide (CGRP) receptor antagonist, likely targeting the GPCR domain via its quinazolinone and indazole motifs .

- N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)... : A fatty acid amide hydrolase (FAAH) inhibitor, where the trifluoromethylpyridinyloxy group may enhance enzyme binding affinity .

- MK0974: Another CGRP receptor antagonist, with a difluorophenyl group optimizing hydrophobic interactions in the receptor pocket .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: The thiophene and phenoxyethyl groups in the target compound likely confer moderate lipophilicity (clogP ~3–4), lower than the highly fluorinated BMS-694153 (clogP ~5) but higher than the pyridazinyl FAAH inhibitor (clogP ~2.5) .

- Metabolic Stability : Thiophenes are susceptible to oxidative metabolism, whereas trifluoromethyl groups (as in the FAAH inhibitor) resist degradation, suggesting divergent metabolic profiles .

Biological Activity

N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in pharmacology and drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization of suitable precursors under basic conditions.

- Introduction of the Phenoxyethyl Group : This group is added via nucleophilic substitution reactions using phenoxyethyl halides.

- Attachment of the Thiophenyl Group : This is achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, employing thiophenyl boronic acids.

These steps create a compound that has shown promise in various biological applications, particularly in targeting specific receptors and enzymes relevant to disease processes .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The structural components—specifically the phenoxyethyl and thiophenyl groups—are believed to enhance binding affinity and specificity. The piperidine ring influences pharmacokinetic properties, which are crucial for therapeutic efficacy .

Pharmacological Properties

This compound has been investigated for several pharmacological properties:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, making it a candidate for further exploration in infectious diseases.

- Anticancer Potential : Research highlights its ability to induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a related piperidine derivative demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating strong potential for further development .

- Multikinase Inhibition : Another study explored piperidine derivatives targeting multiple kinases (VEGFR-2, ERK-2, Abl-1), revealing that certain modifications could enhance inhibitory activity against these critical cancer targets .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-phenoxyethyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves (1) constructing the piperidine-carboxamide backbone via amide coupling, (2) introducing the thiophen-3-yl group via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura), and (3) functionalizing the phenoxyethyl moiety. Key parameters include solvent polarity (e.g., DMF for amidation), temperature control (0–80°C), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization is critical for >95% purity .

- Data Note : Yields drop below 40% if stoichiometric ratios deviate by >10% or if reaction times exceed optimal ranges .

Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : and NMR to confirm piperidine ring conformation, amide bond geometry, and aromatic substituents (e.g., thiophen-3-yl proton signals at δ 7.2–7.8 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with high-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 385.2) and detect impurities .

- Contradiction Alert : Overlapping signals in NMR (e.g., phenoxyethyl vs. piperidine protons) may require 2D techniques (COSY, HSQC) for resolution .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

- Methodology :

- Assay Replication : Test under standardized conditions (pH 7.4, 37°C) with controls for non-specific binding (e.g., bovine serum albumin).

- Structural Analog Comparison : Compare with derivatives (e.g., N-cyclopropylmethyl or N-benzyl analogs) to isolate pharmacophore contributions. For example, replacing the phenoxyethyl group with a benzyl moiety reduced IC by 50% in kinase assays .

- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., tyrosine kinases) and identify steric clashes or unfavorable binding poses .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

- Methodology :

- Modular Synthesis : Systematically vary substituents (e.g., phenoxyethyl chain length, thiophen-3-yl halogens) and assess logP (via shake-flask), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells).

- In Vivo Correlation : Administer analogs in rodent models to correlate SAR with bioavailability. For instance, bulkier N-substituents (e.g., cyclohexenyl) improved plasma half-life but reduced blood-brain barrier penetration .

- Data Note : Thiophene ring oxidation is a common metabolic pathway; fluorination at C5 of thiophen-3-yl reduced CYP450-mediated degradation by 70% .

Q. What computational approaches predict off-target interactions and toxicity risks?

- Methodology :

- Pharmacophore Screening : Use tools like Pharmit to compare against databases (e.g., ChEMBL) for unintended targets (e.g., serotonin receptors).

- Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity. Preliminary data suggest low cardiotoxicity risk (hERG IC >10 μM) due to the absence of basic amine motifs .

Experimental Design Challenges

Q. How should researchers address solubility limitations in in vitro assays?

- Methodology :

- Co-solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without disrupting cell viability.

- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetate) at the carboxamide group, which improved solubility by 20-fold in phosphate buffer .

Q. What analytical techniques validate compound stability under varying storage conditions?

- Methodology :

- Forced Degradation Studies : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor via UPLC-PDA for degradation products (e.g., hydrolyzed carboxamide or oxidized thiophene).

- Long-Term Stability : Store at -20°C under argon; stability >24 months confirmed by NMR and LC-MS .

Data Interpretation and Validation

Q. How can researchers differentiate between assay artifacts and true biological activity?

- Methodology :

- Counter-Screens : Test against unrelated enzymes/cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to rule out non-specific effects.

- Dose-Response Curves : Ensure Hill slopes align with typical binding kinetics (slope ~1 for single-site binding). Slopes >2 may suggest aggregation or multi-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.